![molecular formula C7H14ClNO B1379859 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride CAS No. 1609401-33-3](/img/structure/B1379859.png)
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride
Overview
Description
1-(Cyclopropylmethyl)-3-azetidinol hydrochloride, also known as CPM-3-A, is a cyclic amine compound used in organic synthesis and chemical research. CPM-3-A is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and pesticides. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of amines, heterocycles, and organometallic compounds. CPM-3-A is also used in the synthesis of biologically active compounds and as a starting material for the synthesis of new compounds.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Process and Application in Precursor Formation : The compound 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride has been utilized in the synthesis of various complex chemical structures. For instance, it has been used in the synthesis of carbapenem precursor, demonstrating its utility in forming complex organic structures through multi-step synthesis involving various organic reactions and building blocks (Laurent et al., 2006).
Structure-Activity Relationships and Pharmacological Potentials : The compound has been explored for its structure-activity relationships, particularly in the context of neurokinin-2 (NK2) antagonists. This research provides insights into the potential pharmacological applications and the stability of such compounds in human liver microsome (HLM) preparations (Mackenzie et al., 2002).
Chemical Transformations and Derivatives : Research has also been focused on the transformation of related compounds, such as trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, into derivatives like 3-aryl-2-(ethylamino)propan-1-ols, showcasing the chemical versatility of such structures and their potential for generating a variety of biologically active compounds (Mollet et al., 2011).
Process Optimization for Industrial Applications : The synthesis process of related compounds like 1-benzylazetidin-3-ol, which is crucial for the commercial synthesis of azetidin-3-ol hydrochloride, has been optimized. This research highlights the importance of process optimization in industrial applications for the effective and economical production of such compounds (Reddy et al., 2011).
Biological Activities and Applications
Biological Activities of Derivatives : Derivatives of 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride have been studied for their antimicrobial activities. Research has shown that certain azetidinone derivatives exhibit significant activity against bacteria and fungi, indicating their potential use in the development of new antibacterial and antifungal agents (Mohite & Bhaskar, 2011).
Synthesis of Medicinal Intermediates : The compound has been utilized in the synthesis of medicinal intermediates, such as 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol. These intermediates are crucial for the development of various pharmaceuticals, demonstrating the compound's role in medicinal chemistry (Yang, 2009).
Mechanism of Action
Target of Action
The primary targets of 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride are currently unknown .
Mode of Action
Structurally related compounds are known to interact with their targets through various mechanisms, such as competitive inhibition .
Biochemical Pathways
Based on its structure, it may potentially influence pathways involving cyclopropane derivatives .
properties
IUPAC Name |
1-(cyclopropylmethyl)azetidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8(5-7)3-6-1-2-6;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASZWZWRFIUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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